[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine
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Overview
Description
[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a methylamine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine typically involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine include:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the chloro, trifluoromethyl, and methylamine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
ZKTQJJSLPRETER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CN)Cl |
Origin of Product |
United States |
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